2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a pyridinyl carbamate moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methylpyridin-4-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate can be compared with similar compounds such as:
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate: This compound has a similar structure but with the methyl group at a different position on the pyridine ring.
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate: Another similar compound with the trifluoroethyl group attached to a different position on the pyridine ring.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSOSFMWJUKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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